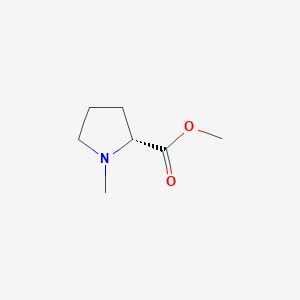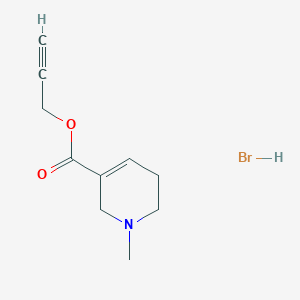
Rh(Phi)2(bpy)3+
Vue d'ensemble
Description
The compound Rh(Phi)2(bpy)3+ is a rhodium complex where Phi stands for phenanthrenequinone diimine and bpy stands for bipyridyl. This complex is known for its ability to intercalate into DNA and is widely used in photofootprinting studies due to its unique photochemical properties .
Méthodes De Préparation
The preparation of Rh(Phi)2(bpy)3+ involves the synthesis of the phenanthrenequinone diimine and bipyridyl ligands, followed by their coordination to a rhodium center. The synthetic route typically includes the following steps:
Synthesis of Phenanthrenequinone Diimine: This involves the reaction of phenanthrenequinone with an appropriate amine to form the diimine ligand.
Synthesis of Bipyridyl Ligand: Bipyridyl is synthesized through the coupling of pyridine derivatives.
Coordination to Rhodium: The ligands are then coordinated to a rhodium center under specific reaction conditions, often involving heating and the use of a suitable solvent
Analyse Des Réactions Chimiques
Rh(Phi)2(bpy)3+ undergoes several types of chemical reactions, including:
Oxidation: The complex can participate in oxidation reactions, particularly when photoactivated.
Reduction: It can also undergo reduction under specific conditions.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. .
Applications De Recherche Scientifique
Rh(Phi)2(bpy)3+ has a wide range of scientific research applications:
Chemistry: It is used in studies of DNA intercalation and charge transport through DNA.
Biology: The compound is employed in photofootprinting studies to investigate protein-DNA interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of DNA-based nanomaterials and electronic devices .
Mécanisme D'action
The mechanism of action of Rh(Phi)2(bpy)3+ involves its intercalation into the DNA double helix. Upon photoactivation, the complex generates reactive oxygen species that can cleave DNA at specific sites. This property is exploited in photofootprinting studies to map protein-DNA interactions. The molecular targets include the DNA bases, and the pathways involved are primarily those related to oxidative damage .
Comparaison Avec Des Composés Similaires
Rh(Phi)2(bpy)3+ is unique in its high sequence neutrality and efficiency in DNA cleavage upon photoactivation. Similar compounds include:
Ruthenium Polypyridyl Complexes: These complexes also intercalate into DNA and are used in similar applications.
Other Rhodium Complexes: Various other rhodium complexes with different ligands are used in DNA studies, but they may not have the same efficiency or specificity as Rh(Phi)2(bpy)3+ .
Propriétés
IUPAC Name |
(10-azanidylphenanthren-9-yl)azanide;2-pyridin-2-ylpyridine;rhodium;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H10N2.C10H8N2.3ClH.Rh/c2*15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8,15-16H;1-8H;3*1H;/q2*-2;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDXSUBZYYEEHD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28Cl3N6Rh-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121174-98-9 | |
| Record name | Bis(phenanthrenequinonediimine)(bipyridyl)rhodium(III) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121174989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one](/img/structure/B53513.png)






![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)




